Chemical and physical properties of 3-(Benzyloxy)butanoic acid
Chemical and physical properties of 3-(Benzyloxy)butanoic acid
An In-depth Technical Guide to 3-(Benzyloxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)butanoic acid (CAS No. 1135-38-2) is a carboxylic acid derivative featuring a benzyloxy group at the third carbon position.[1] This structural motif, combining a chiral center with a versatile carboxylic acid handle and a protective benzyl ether, makes it a molecule of interest in various synthetic applications. Its analogs have been explored as building blocks in the synthesis of complex molecules, including pharmaceuticals.[2] This guide will delve into the known characteristics of this compound, providing both established data and inferred properties based on closely related structures.
Physicochemical Properties
Detailed experimental data for 3-(Benzyloxy)butanoic acid is not extensively available in public literature. The following table summarizes its known and predicted properties, drawing comparisons with analogous compounds where necessary to provide a more complete picture for the research community.
| Property | Value | Source/Method |
| CAS Number | 1135-38-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Not explicitly reported; likely a liquid or low-melting solid at room temperature. | Inferred from analogs |
| Boiling Point | Not reported. Expected to be higher than butanoic acid (164°C) due to increased molecular weight.[3] | Inferred |
| Melting Point | Not reported. | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform. | Inferred from structural features |
| pKa (Predicted) | ~4.5 | Inferred from butanoic acid (pKa ~4.82) and the electron-withdrawing effect of the benzyloxy group. |
Synthesis and Purification
A plausible and commonly employed synthetic route to 3-(Benzyloxy)butanoic acid involves the benzylation of a suitable precursor, such as ethyl 3-hydroxybutanoate, followed by hydrolysis of the ester.
Experimental Protocol: Synthesis of 3-(Benzyloxy)butanoic Acid
Step 1: Benzylation of Ethyl 3-hydroxybutanoate
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To a stirred solution of ethyl 3-hydroxybutanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir at 0 °C for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Let the reaction warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain crude ethyl 3-(benzyloxy)butanoate.
Step 2: Hydrolysis to 3-(Benzyloxy)butanoic Acid
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Dissolve the crude ethyl 3-(benzyloxy)butanoate in a mixture of ethanol and water.
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Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
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Extract the desired 3-(Benzyloxy)butanoic acid with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the final product.
Purification:
The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Synthetic workflow for 3-(Benzyloxy)butanoic acid.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).- Benzylic protons (-OCH₂Ph): ~4.5 ppm (singlet, 2H).- Methine proton (-CH(OBn)-): ~4.0-4.2 ppm (multiplet, 1H).- Methylene protons (-CH₂COOH): ~2.5-2.7 ppm (doublet of doublets, 2H).- Methyl protons (-CH₃): ~1.2-1.3 ppm (doublet, 3H).- Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm.[4][5] |
| ¹³C NMR | - Carbonyl carbon (-COOH): ~175-180 ppm.[5]- Aromatic carbons: ~127-138 ppm.- Benzylic carbon (-OCH₂Ph): ~70-72 ppm.- Methine carbon (-CH(OBn)-): ~75-78 ppm.- Methylene carbon (-CH₂COOH): ~40-42 ppm.- Methyl carbon (-CH₃): ~20-22 ppm. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid: ~2500-3300 cm⁻¹.[6][7]- A strong C=O stretch from the carbonyl group: ~1700-1725 cm⁻¹.[6][7]- C-O stretching bands for the ether and carboxylic acid.- C-H stretching for aromatic and aliphatic groups. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 194.[1]- Characteristic fragmentation patterns including the loss of the benzyl group (m/z = 91) and cleavage of the butanoic acid side chain.[8] |
Reactivity and Potential Applications
The reactivity of 3-(Benzyloxy)butanoic acid is primarily dictated by its carboxylic acid functionality. It can undergo typical reactions of carboxylic acids, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Amidation: Conversion to amides via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.
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Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The benzyl ether serves as a stable protecting group for the hydroxyl functionality, which can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal the free hydroxyl group.
Potential Applications:
While specific applications for 3-(Benzyloxy)butanoic acid are not extensively documented, its structural features suggest its utility as a versatile intermediate in organic synthesis. For instance, related benzyloxy-protected butanoic acid derivatives are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[2] The chiral center and the ability to deprotect the hydroxyl group make it a valuable building block for creating complex, biologically active molecules.
Caption: Key reactions of 3-(Benzyloxy)butanoic acid.
Safety and Handling
Specific safety data for 3-(Benzyloxy)butanoic acid is limited. However, based on the properties of similar carboxylic acids and benzyl ethers, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Hazards: May cause skin and eye irritation or burns upon direct contact.[9] Ingestion may be harmful. The toxicological properties have not been fully investigated.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3-(Benzyloxy)butanoic acid is a chiral building block with significant potential in synthetic organic and medicinal chemistry. While comprehensive experimental data is currently sparse, this guide provides a foundational understanding of its properties, synthesis, and reactivity based on available information and comparison with structurally related molecules. Further research into this compound is warranted to fully explore its utility in the development of novel chemical entities.
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